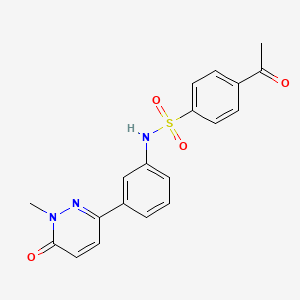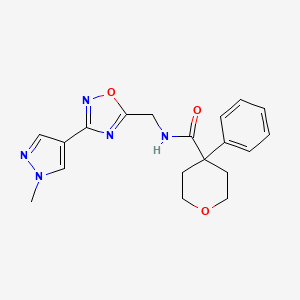![molecular formula C17H24N2O4 B2506181 Boc-Ala[3-(1-THQ)]-OH CAS No. 2389078-14-0](/img/structure/B2506181.png)
Boc-Ala[3-(1-THQ)]-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Boc-Ala[3-(1-THQ)]-OH is not directly mentioned in the provided papers. However, the papers discuss various Boc-protected peptides, which are relevant to the understanding of Boc-Ala[3-(1-THQ)]-OH. Boc, or tert-butyloxycarbonyl, is a protective group commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Boc group can be removed under acidic conditions, allowing for the synthesis of peptides in a stepwise fashion .
Synthesis Analysis
The synthesis of Boc-protected peptides involves the coupling of amino acids with the Boc group protecting the amino functionality. In the papers provided, different Boc-protected peptides and their analogues were synthesized using various methods. For example, peptide 2a was synthesized by thiation using Lawesson's Reagent (LR), followed by deprotection of the Boc group and coupling with Boc-Gly-OH . Another synthesis approach involved the coupling of HCl·H-S-Ala-OMe to a thiazolone derivative, followed by deprotection and acetylation to afford the desired peptide . These methods highlight the versatility of peptide synthesis strategies and the importance of protective groups like Boc in the synthesis process.
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function. X-ray diffraction analysis was used to determine the structure of synthesized peptides. For instance, the type-III β-turn formed by the reference peptide 2b was preserved in the monothiated analogue 2a, while the structure of the isomeric tripeptide 2c was partially extended . The undecapeptide 1 was found to form antiparallel α-helices in the crystal lattice, with a pronounced stabilizing effect of α-aminoisobutyric acid residues for the α-helical conformation . These findings demonstrate the impact of specific amino acid residues and modifications on the overall structure of peptides.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Boc-protected peptides and their analogues are complex and require precise control over reaction conditions. The use of Lawesson's Reagent for thiation is a key reaction that allows for the introduction of sulfur atoms into the peptide backbone, creating thioamide bonds . The deprotection of the Boc group and subsequent coupling reactions are also critical steps that must be carefully executed to ensure the correct sequence and structure of the peptide .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are influenced by their amino acid composition and structure. The papers discuss the magnetic nonequivalence of gem-methyl groups of Aib, which is a topic of interest in the study of peptide properties . Additionally, the conformation of peptides in solution, as revealed by CD and 13C NMR spectra, provides insight into the stability and dynamics of peptide structures . These properties are essential for understanding the behavior of peptides in biological systems and for designing peptides with desired functions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
One study discusses the C-alkylation of peptide derivatives containing sarcosine Li-enolate units, which are solubilized in THF. The research explores the optimization of reaction conditions for methylation, yielding products with the Sar residue transformed into a Me-D-Ala unit. This chemical reactivity is crucial for understanding the synthesis and modification of peptide derivatives, including those related to Boc-Ala[3-(1-THQ)]-OH (Seebach et al., 1991).
Biochemical Applications
Another study focuses on the ultrastructural cytochemical substrate for intracellular elastase-like enzymes using a thiol ester derivative. This research demonstrates the potential of Boc-Ala[3-(1-THQ)]-OH derivatives in biochemical applications, particularly in studying enzyme localization and activity within cells (Clark et al., 1980).
Peptide Coupling in Non-aqueous Solvents
The use of thiol acids in peptide segment coupling in non-aqueous solvents has been explored, demonstrating the synthesis of protected peptide thiol acids. This research is relevant to understanding the chemical properties and applications of Boc-Ala[3-(1-THQ)]-OH in peptide synthesis (Yamashiro & Blake, 2009).
Photodynamic Therapy vs. Argon Plasma Coagulation
A comparative study of 5-aminolevulinic acid-induced photodynamic therapy (ALA-PDT) and argon plasma coagulation for Barrett's esophagus ablation provides insights into therapeutic applications. While not directly related to Boc-Ala[3-(1-THQ)]-OH, the study highlights the broader context of chemical compounds in medical treatments (Hage et al., 2004).
Material Science and Environmental Applications
Research on the chemical reactivity of aluminium with boron carbide at high temperatures explores the formation of ternary carbides and diborides, relevant to materials science and engineering applications. Such studies provide a foundation for understanding the chemical behavior and potential uses of Boc-Ala[3-(1-THQ)]-OH in related fields (Viala et al., 1997).
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHEMUGGSZCPY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala[3-(1-THQ)]-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

